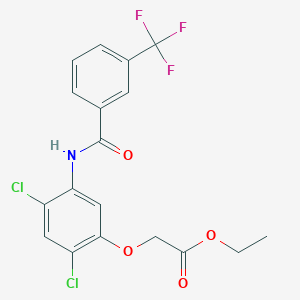
Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It contains a benzoyl group attached to an amino group, which is further connected to a phenoxy group. The phenoxy group is substituted with two chlorine atoms and an ethyl acetate group . The trifluoromethyl group is attached to the benzoyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 436.21. Unfortunately, the available resources do not provide further information on its physical and chemical properties such as melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Diuretic and Saluretic Activities
Compounds structurally similar to Ethyl 2-(2,4-dichloro-5-((3-(trifluoromethyl)benzoyl)amino)phenoxy)acetate have been explored for their potential as diuretics. For example, derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate were synthesized and tested for saluretic and diuretic activities. These studies focused on the effects of nitrogen and aromatic nuclear substitution, illustrating the chemical versatility and potential therapeutic applications of these compounds (Lee et al., 1984).
Antioxidant Properties
Research into the fruits of Artocarpus nobilis led to the discovery of new phenolic compounds with significant antioxidant activity. This exploration suggests that derivatives of ethyl acetate, such as this compound, could possess antioxidant properties that are beneficial in combating oxidative stress (Jayasinghe et al., 2006).
Corrosion Inhibition
The compound and its derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solution. Such studies reveal the protective capabilities of these chemicals, indicating their potential industrial applications in safeguarding metals against corrosion (Lgaz et al., 2017).
Synthesis of Novel Compounds
This compound could serve as a precursor in the synthesis of a wide range of novel compounds. For instance, its structural analogs have been utilized in creating new classes of compounds with potential bioactive properties, including antimicrobial and antitumor activities. These synthetic explorations underscore the compound's utility in medicinal chemistry and drug development (El‐Faham et al., 2013).
Antimicrobial and Antitumor Effects
Further research has delved into the antimicrobial and antitumor properties of related compounds, highlighting their potential in treating infections and cancer. Such studies are pivotal in the ongoing search for new therapeutic agents capable of combating resistant strains of bacteria and aggressive forms of cancer (Salahuddin et al., 2017).
Propiedades
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[[3-(trifluoromethyl)benzoyl]amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2F3NO4/c1-2-27-16(25)9-28-15-8-14(12(19)7-13(15)20)24-17(26)10-4-3-5-11(6-10)18(21,22)23/h3-8H,2,9H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFPUHHILPYXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)
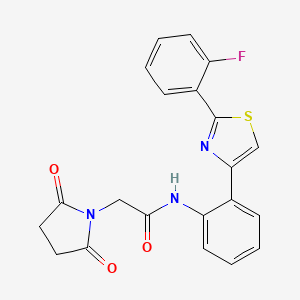
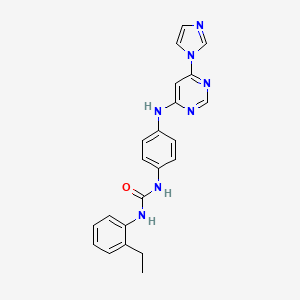
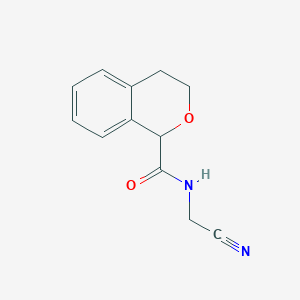
![Benzo[d][1,3]dioxol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2869566.png)
![(2Z)-2-[(4-fluoro-3-methylphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2869567.png)
![N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide](/img/structure/B2869568.png)

![1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone](/img/structure/B2869571.png)
![3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2869574.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)
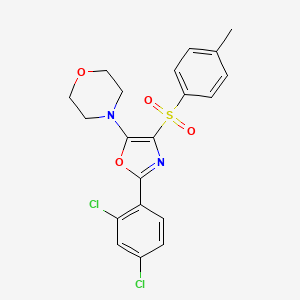
![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)
